3-(Hydroxyamino)iminomethyl-benzoic acid
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Overview
Description
3-(Hydroxyamino)iminomethyl-benzoic acid is a chemical compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol . It is known for its applications in various fields, including medical, environmental, and industrial research. The compound is characterized by the presence of a benzoic acid core with a hydroxyamino and iminomethyl group attached, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxyamino)iminomethyl-benzoic acid typically involves the reaction of benzoic acid derivatives with hydroxylamine and other reagents under controlled conditions. One common method includes the reaction of 3-nitrobenzoic acid with hydroxylamine hydrochloride in the presence of a reducing agent such as iron powder or zinc dust. The reaction is carried out in an acidic medium, usually with hydrochloric acid, at elevated temperatures to facilitate the reduction of the nitro group to the hydroxyamino group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 3-(Hydroxyamino)iminomethyl-benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The iminomethyl group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitrobenzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-(Hydroxyamino)iminomethyl-benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibition and drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Hydroxyamino)iminomethyl-benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, leading to inhibition or activation of their functions.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- 3-(Aminocarbohydroximoyl)benzoic acid
- 3-(N’-Hydroxycarbamimidoyl)benzoic acid
- 3-(Amino-hydroxyiminomethyl)benzoic acid
Comparison: 3-(Hydroxyamino)iminomethyl-benzoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different oxidation states, reduction potentials, and substitution patterns, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-8(12)7-3-1-2-6(4-7)5-9-10-13/h1-5,10,13H,(H,11,12)/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQDHCSAKSLMPX-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C=NNO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)/C=N/NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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